Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate
Description
Properties
IUPAC Name |
sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O3.Na/c8-7(9,6(11)12)4-1-2-5(10)3-4;/h4H,1-3H2,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWQJAOIGNYOHB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(C(=O)[O-])(F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate involves several steps. One common method includes the reaction of 2,2-difluoro-2-(3-oxocyclopentyl)acetic acid with sodium hydroxide. The reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to produce high-quality reference standards for pharmaceutical testing .
Chemical Reactions Analysis
Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It plays a role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis with structurally related analogs:
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups : Compounds with nitro (e.g., 2d , ) or trifluoromethyl groups () exhibit increased electrophilicity, favoring reactions like nucleophilic substitutions.
- Aromatic vs. Aliphatic Substituents : Chromene-based analogs (e.g., 2a , ) may show bioactivity due to conjugated π-systems, while aliphatic substituents (e.g., 3-oxocyclopentyl in the sodium salt) reduce steric hindrance, improving synthetic accessibility.
Physical Properties :
- Sodium salts (e.g., the target compound ) generally have higher aqueous solubility than ethyl esters, critical for drug delivery.
- Melting points vary significantly with substituents; fluorinated chromenes (e.g., 2d ) have lower melting points due to reduced crystallinity .
Synthetic Methods :
- Visible-light-induced radical reactions (e.g., for 2a , ) are efficient for chromene derivatives, while TFDA () relies on difluorocarbene generation for cyclopropanations.
Biological Relevance :
Biological Activity
Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate is a fluorinated organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H12F2O3
- Molecular Weight : 208.19 g/mol
- Structural Characteristics : The compound features a cyclopentane ring with a ketone functional group, which is essential for its biological activity.
Research indicates that this compound interacts with several key biochemical pathways:
- EGFR/PI3K/Akt/mTOR Pathway : Similar compounds have been shown to inhibit this pathway, which is critical in cancer cell proliferation and survival.
- Cell Cycle Regulation : The compound may induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has demonstrated the ability to inhibit the proliferation and migration of cancer cells. For instance, it has been tested against various human cancer cell lines, showing significant cytotoxic effects at micromolar concentrations .
- In Vivo Studies : Animal models have provided evidence that this compound can reduce tumor growth, further supporting its role as a potential therapeutic agent in oncology .
Anti-inflammatory Effects
Beyond its anticancer activity, this compound has also been investigated for its anti-inflammatory properties:
- Mechanistic Insights : It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators such as prostaglandins .
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic routes for Sodium 2,2-difluoro-2-(3-oxocyclopentyl)acetate, and how can purity be optimized?
Methodological Answer: A plausible synthesis involves:
Cyclopentyl Precursor Functionalization : Start with 3-oxocyclopentyl derivatives (e.g., methyl 2-(3-oxocyclopentyl)acetate) and introduce fluorine via fluorinating agents like difluoroacetic anhydride or sodium difluoromethanesulfinate .
Sodium Salt Formation : React the intermediate with sodium hydroxide or sodium methoxide in anhydrous ethanol, followed by recrystallization in polar aprotic solvents (e.g., acetonitrile) to isolate the sodium salt .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to remove unreacted fluorinating agents. Monitor purity via <sup>19</sup>F NMR to confirm absence of side products (e.g., over-fluorinated byproducts) .
Q. Key Considerations :
- Avoid moisture during fluorination to prevent hydrolysis.
- Optimize reaction stoichiometry (e.g., 1.2 equivalents of fluorinating agent) to minimize excess reagent residues .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Identify structural integrity by observing the cyclopentyl proton environment (δ 2.1–2.8 ppm), acetate methylene protons (δ 3.6–4.2 ppm), and fluorine coupling patterns (e.g., geminal difluoro groups at ~-110 ppm in <sup>19</sup>F NMR) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and acetate (C-O, ~1250 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]<sup>+</sup> ion) with <5 ppm error .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation .
Q. What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at -20°C. Avoid exposure to bases or oxidizing agents, which may degrade the acetate moiety .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free carboxylic acid or cyclopentanone derivatives) .
Advanced Research Questions
Q. How can researchers optimize the reactivity of this sodium salt in nucleophilic fluorination reactions?
Methodological Answer:
- Solvent Selection : Use anhydrous DMF or DMSO to enhance nucleophilicity of the difluoroacetate group .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics in biphasic systems .
- Substrate Scope : Test reactivity with aryl halides (e.g., iodobenzene) under Pd-catalyzed cross-coupling conditions. Monitor fluorination efficiency via <sup>19</sup>F NMR yields .
Q. How should contradictory data on reaction yields or byproduct formation be addressed?
Methodological Answer:
- Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., cyclopentyl enolates) and propose mechanistic pathways (e.g., β-elimination vs. nucleophilic attack) .
- Computational Modeling : Apply DFT calculations to predict transition states and identify energy barriers for competing pathways .
Q. What computational methods are suitable for studying the electronic effects of the 3-oxocyclopentyl moiety?
Methodological Answer:
- DFT Studies : Use Gaussian or ORCA to calculate Mulliken charges on the carbonyl oxygen and adjacent fluorine atoms to assess electron-withdrawing effects .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, methanol) to understand solubility and aggregation behavior .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
